2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole
Beschreibung
Structural Features:
- Benzimidazole Core : The planar benzimidazole system consists of fused benzene and imidazole rings, with delocalized π-electrons contributing to aromatic stability.
- SEM Group : The SEM protecting group (-CH₂OCH₂CH₂Si(CH₃)₃) introduces steric bulk and silicon-based hydrophobicity, influencing solubility and reactivity.
- Chlorine Substituent : The electron-withdrawing chlorine at the 2-position modulates electronic density, affecting nucleophilic substitution reactivity.
Stereochemical Considerations:
While the benzimidazole core is planar, the SEM group’s ethoxy chain allows conformational flexibility. Restricted rotation around the N1-C bond (connecting the benzimidazole and SEM group) may lead to atropisomerism , though no experimental evidence for this compound has been reported.
Eigenschaften
IUPAC Name |
2-[(2-chlorobenzimidazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)15-13(16)14/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBFHRDRUBNDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732853 | |
| Record name | 2-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841200-42-8 | |
| Record name | 2-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Conventional Acid-Catalyzed Cyclocondensation
In a standard procedure, 1,2-phenylenediamine (4.62 mmol) reacts with chloroacetamide (4.62 mmol) in 70% hydrochloric acid (10 mL) at 100°C for 1 hour. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by cyclization and elimination of water. Neutralization with sodium carbonate precipitates the product, which is recrystallized from ethanol. This method yields 2-chlorobenzimidazole with >85% purity.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 1 hour |
| Acid Catalyst | 70% HCl |
| Yield | 78–82% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of 1,2-phenylenediamine (0.92 mmol), chloroacetamide (0.92 mmol), and 70% HCl is irradiated at 150°C for 40 minutes under 150 W power. This approach achieves comparable yields (80–85%) while minimizing side reactions such as over-chlorination.
Introduction of the SEM Protecting Group
The SEM group is introduced via alkylation of the 1-position nitrogen of 2-chlorobenzimidazole. This step requires careful control to avoid di-alkylation or hydrolysis of the SEM moiety.
Alkylation with SEM-Cl
2-Chlorobenzimidazole (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (1.2 equiv) is added to deprotonate the NH group, followed by dropwise addition of SEM-Cl (1.1 equiv). The reaction is stirred at 25°C for 12 hours.
Reaction Mechanism
-
Deprotonation:
-
Nucleophilic Substitution:
Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | THF | 25°C | 72% |
| DBU | DMF | 50°C | 68% |
| K₂CO₃ | Acetone | Reflux | 55% |
One-Pot Synthesis Strategies
Recent advances aim to consolidate the cyclization and alkylation steps. A one-pot method involves reacting 1,2-phenylenediamine with chloroacetamide and SEM-Cl in a sequential manner. However, the SEM group’s sensitivity to acidic conditions necessitates strict pH control.
Sequential Acid-Base Conditions
-
Cyclocondensation : 1,2-Phenylenediamine and chloroacetamide in HCl (70%) at 100°C for 1 hour.
-
Neutralization : Adjust to pH 8–9 with Na₂CO₃.
-
Alkylation : Add SEM-Cl and NaH directly to the mixture.
This method achieves a combined yield of 65–70%, though purification challenges persist due to residual salts.
Characterization and Quality Control
The final product is characterized via:
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The trimethylsilanyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzimidazoles, while hydrolysis would remove the trimethylsilanyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1. Physicochemical Properties
Table 2. Reaction Conditions Comparison
Biologische Aktivität
2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H19ClN2OSi. It features a benzimidazole core, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-hypertensive effects .
Benzimidazole derivatives often act as antagonists in various biological pathways. Specifically, this compound has been studied for its role as an angiotensin II receptor blocker . Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. By blocking this hormone's action, the compound may help manage hypertension and other cardiovascular conditions .
Antihypertensive Effects
Research indicates that compounds with a benzimidazole structure can effectively reduce blood pressure by antagonizing angiotensin II receptors. In studies, this compound demonstrated moderate activity in displacing angiotensin II from its receptor sites, leading to significant reductions in systolic and diastolic blood pressure in animal models .
Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. The structural modifications in compounds like this compound may enhance their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further studies are needed to confirm these findings .
Study 1: Angiotensin II Receptor Antagonism
In a study published by MDPI, researchers evaluated the binding affinity of various benzimidazole derivatives to the angiotensin II AT1 receptor. The results showed that this compound caused a displacement of radiolabeled angiotensin II, confirming its role as an antagonist .
Study 2: Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines. The results indicated that treatment with this compound reduced cell viability significantly compared to control groups, suggesting potential as an anticancer agent .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
